Cas no 24123-14-6 (2-((2-Aminoethyl)amino)acetic acid)

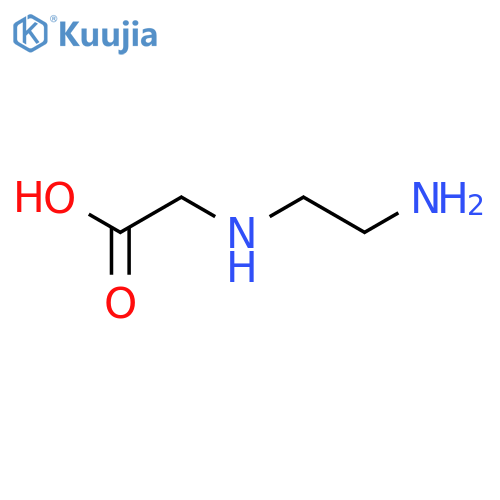

24123-14-6 structure

商品名:2-((2-Aminoethyl)amino)acetic acid

2-((2-Aminoethyl)amino)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-((2-Aminoethyl)amino)acetic acid

- N-(2-Aminoethyl)glycine

- 2-(2-aminoethylamino)acetic acid

- Glycine,N-(2-aminoethyl)-

- H-Aeg-OH

- N-β-Aminoethyl-Gly-OH

- 2-aminoethylglycine

- ethylenediaminemonoacetic acid

- ethylenediamine-N-acetic acid

- Ethylenediamine-N-monoacetic Acid

- N-A-Aminoethyl-Gly-OH

- 3,6-Diazahexanoic acid

- N-beta-aminoethyl-Gly-OH

- N--Aminoethyl-Gly-OH

- Glycine, N-(2-aminoethyl)-

- AEGEthylenediamine-N-acetic Acid

- 2-[(2-aminoethyl)amino]acetic acid

- Aminoethyl glycine

- n-2-aminoethylglycine

- (2-Aminoethyl)glycine

- N- -Aminoethyl-Gly-OH

- N-(2'-Aminoethyl)glycine

- (2-Aminoethylamino)

- AS-18228

- SCHEMBL25747

- MFCD00144824

- FT-0629103

- 24123-14-6

- DTXSID50178844

- (2-Amino-ethylamino)-acetic acid

- PIINGYXNCHTJTF-UHFFFAOYSA-N

- CHEBI:213462

- HY-W012883

- CS-W013599

- NS00027561

- A18507

- J-015354

- 1189485-63-9

- n-(2-aminoethyl)-glycine

- [(2-Aminoethyl)amino]acetic acid, AldrichCPR

- FD21628

- AKOS009158828

- SB74074

- A1153

- EN300-176094

- N-.beta.-aminoethyl-gly-oh

- [(2-AMINOETHYL)AMINO]ACETIC ACID

-

- MDL: MFCD00144824

- インチ: 1S/C4H10N2O2/c5-1-2-6-3-4(7)8/h6H,1-3,5H2,(H,7,8)

- InChIKey: PIINGYXNCHTJTF-UHFFFAOYSA-N

- ほほえんだ: O([H])C(C([H])([H])N([H])C([H])([H])C([H])([H])N([H])[H])=O

計算された属性

- せいみつぶんしりょう: 118.074228g/mol

- ひょうめんでんか: 0

- XLogP3: -3.8

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 回転可能化学結合数: 4

- どういたいしつりょう: 118.074228g/mol

- 単一同位体質量: 118.074228g/mol

- 水素結合トポロジー分子極性表面積: 75.4Ų

- 重原子数: 8

- 複雑さ: 74.4

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.161

- ゆうかいてん: 141.0 to 145.0 deg-C

- ふってん: 290 ºC

- フラッシュポイント: 129 ºC

- すいようせい: very faint turbidity

- あんていせい: Incompatible with strong oxidizing agents.

- PSA: 75.35000

- LogP: -0.28950

- ようかいせい: 未確定

2-((2-Aminoethyl)amino)acetic acid セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険カテゴリコード: 20/21/22-36/37/38-36

- セキュリティの説明: S24/25; S26; S36

-

危険物標識:

- リスク用語:R20/21/22; R36/37/38

2-((2-Aminoethyl)amino)acetic acid 税関データ

- 税関コード:2922499990

- 税関データ:

中国税関コード:

2922499990概要:

2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

P.輸入動植物/動植物製品検疫

Q.海外動植物/動植物製品検疫

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

2-((2-Aminoethyl)amino)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-176094-0.5g |

2-[(2-aminoethyl)amino]acetic acid |

24123-14-6 | 0.5g |

$97.0 | 2023-09-20 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N48000-1g |

2-((2-Aminoethyl)amino)acetic acid |

24123-14-6 | 1g |

¥736.0 | 2021-09-04 | ||

| abcr | AB136229-25 g |

N-(2-Aminoethyl)glycine, 97% (H2NEt-Gly-OH); . |

24123-14-6 | 97% | 25g |

€1196.00 | 2023-05-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N48000-100mg |

2-((2-Aminoethyl)amino)acetic acid |

24123-14-6 | 100mg |

¥206.0 | 2021-09-04 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTF908-100MG |

2-(2-aminoethylamino)acetic acid |

24123-14-6 | 95% | 100MG |

¥ 112.00 | 2023-04-05 | |

| Fluorochem | 208680-10g |

2-((2-Aminoethyl)amino)acetic acid |

24123-14-6 | 95% | 10g |

£497.00 | 2022-03-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A1153-1g |

2-((2-Aminoethyl)amino)acetic acid |

24123-14-6 | 97.0%(T) | 1g |

¥1090.0 | 2022-05-30 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A124646-1g |

2-((2-Aminoethyl)amino)acetic acid |

24123-14-6 | 97% | 1g |

¥668.90 | 2023-09-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RO100-50mg |

2-((2-Aminoethyl)amino)acetic acid |

24123-14-6 | 97% | 50mg |

136CNY | 2021-05-10 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A124646-50mg |

2-((2-Aminoethyl)amino)acetic acid |

24123-14-6 | 97% | 50mg |

¥56.90 | 2023-09-04 |

2-((2-Aminoethyl)amino)acetic acid 関連文献

-

Qingteng Lai,Wei Chen,Yanke Zhang,Zhengchun Liu Analyst 2021 146 5822

-

Pramod M. Sabale,Jerrin Thomas George,Seergazhi G. Srivatsan Nanoscale 2014 6 10460

-

Mohammad Reza Khodabakhshi,Mohammad Hadi Baghersad RSC Adv. 2021 11 38961

-

Stuart W. Dyer,Joseph A. Needoba,Tawnya D. Peterson Anal. Methods 2019 11 3126

-

5. Chirality, photochemistry and the detection of amino acids in interstellar ice analogues and cometsAmanda C. Evans,Cornelia Meinert,Chaitanya Giri,Fred Goesmann,Uwe J. Meierhenrich Chem. Soc. Rev. 2012 41 5447

24123-14-6 (2-((2-Aminoethyl)amino)acetic acid) 関連製品

- 5657-17-0(Ethylenediamine-N,N'-diacetic acid)

- 142-73-4(Iminodiacetic acid)

- 67-43-6(Pentetic acid)

- 67-42-5(EGTA)

- 203806-08-0(Ethylenediaminetetraacetic-d12 Acid)

- 869-52-3(3,6,9,12-Tetraazatetradecanedioic acid, 3,6,9,12-tetrakis(carboxymethyl)-)

- 20824-56-0(Ethylenediaminetetraacetic Acid Diammonium Salt)

- 15251-22-6(Acetic acid-d,(ethylenedinitrilo)tetra- (8CI))

- 304675-80-7(Diammonium Ethylenediaminetetraacetate Monohydrate)

- 6381-92-6(Ethylenediaminetetraacetic acid disodium dihydrate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:24123-14-6)2-((2-Aminoethyl)amino)acetic acid

清らかである:99%/99%/99%/99%/99%

はかる:5.0g/10.0g/25.0g/50.0g/100.0g

価格 ($):160.0/272.0/577.0/981.0/1667.0